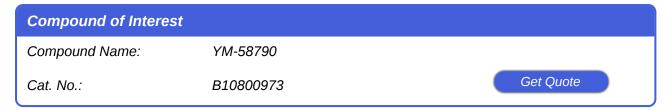


Validating the Specificity of YM-58483 for ORAI1: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), with other ORAI1 inhibitors. The focus is on validating the specificity of YM-58483 for its primary target, the ORAI1 calcium channel, a key component of the Calcium Release-Activated Calcium (CRAC) channel. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer an objective assessment for research and drug development applications.

Executive Summary

YM-58483 is a widely used tool compound for studying the physiological roles of SOCE. It exhibits high potency in blocking ORAI1-mediated Ca2+ influx with a reported IC50 of approximately 100 nM.[1][2][3][4] While showing good selectivity against voltage-gated calcium channels, its activity against other potential off-targets, such as members of the Transient Receptor Potential (TRP) channel family, requires careful consideration in experimental design. This guide compares YM-58483 with other known ORAI1 inhibitors to provide a clearer picture of its specificity profile.

Comparative Specificity of ORAI1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of YM-58483 and selected alternative compounds against ORAI1 and other ion channels. This data is crucial for selecting







the most appropriate inhibitor for a specific research context and for interpreting experimental results.



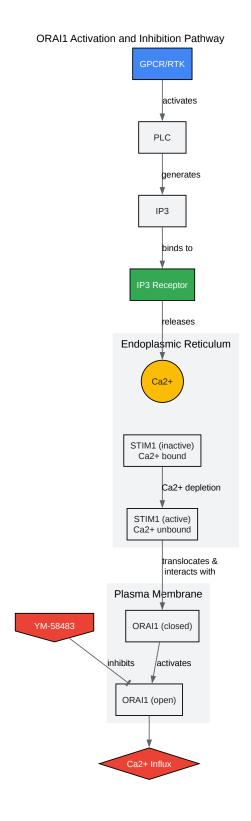
Compound	Primary Target	IC50 (ORAI1/CRAC)	Off-Target Activity (IC50 or % Inhibition)	Reference
YM-58483 (BTP2)	ORAI1/CRAC	~100 nM	Voltage- Operated Ca2+ Channels: ~3 µM (30-fold less potent) [4]TRPM4: Agonist/Activator [5]	[1][2][3][4]
Synta66	ORAI1	~1-4 μM	TRPC channels: Potential interaction (no quantitative data) [5]Orai2: Stimulatory at 10 µM[5]Orai3: Largely unaffected at 10 µM[5]	[5]
GSK-7975A	ORAI1/3	ORAI1: 4.1 μMORAI3: 3.8 μΜ	TRPV6: Complete inhibition at 10 µM[5]L-type Ca2+ channels (Cav1.2): ~8 µM[5]	[5]
AnCoA4	ORAI1	Sub-micromolar	Binds to the C-terminus of ORAI1, mechanism suggests high specificity.[6]	[6]



Signaling Pathway of ORAI1 Activation and Inhibition

The activation of ORAI1 is a critical step in SOCE. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 (Stromal Interaction Molecule 1). STIM1 then translocates to the ER-plasma membrane junctions, where it directly interacts with and activates ORAI1 channels, leading to Ca2+ influx.





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Caption: ORAI1 activation by STIM1 upon ER Ca2+ depletion and its inhibition by YM-58483.



Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. The two primary methods for assessing ORAI1 channel activity and its inhibition are fluorescence-based assays and patch-clamp electrophysiology.

Fluorescence-Based Measurement of Store-Operated Calcium Entry

This method provides a high-throughput-compatible assessment of intracellular calcium dynamics in a cell population.

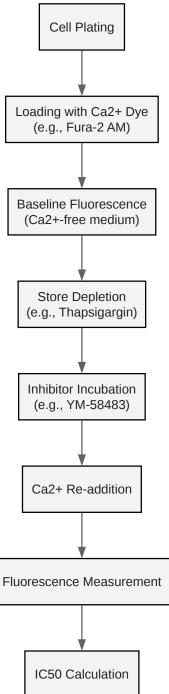
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the increase in intracellular Ca2+ following store depletion.

Methodology:

- Cell Culture: Culture cells (e.g., HEK293, Jurkat T-cells) in a suitable medium. For nonendogenous expression systems, transfect cells with ORAI1 and STIM1 constructs.
- Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
- Baseline Measurement: Measure the baseline fluorescence in a calcium-free medium.
- Store Depletion: Induce ER calcium store depletion by applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin, in the calcium-free medium.
- Inhibitor Application: Add the test inhibitor (e.g., YM-58483) at various concentrations.
- Calcium Re-addition: Reintroduce extracellular calcium to initiate SOCE.
- Data Acquisition: Record the change in fluorescence intensity, which corresponds to the influx of calcium.
- Data Analysis: Calculate the rate of calcium influx or the peak fluorescence change and plot against the inhibitor concentration to determine the IC50 value.



Workflow for Fluorescence-Based SOCE Assay



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Caption: A stepwise workflow for determining inhibitor potency using a fluorescence-based SOCE assay.

Patch-Clamp Electrophysiology

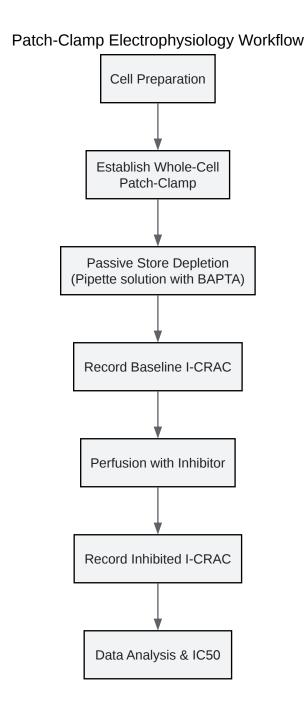
This "gold standard" technique provides a direct measurement of the ion channel currents (I-CRAC) with high temporal and voltage resolution, allowing for detailed biophysical characterization of inhibitor effects.

Objective: To directly measure the inhibition of CRAC channel currents by a test compound.

Methodology:

- Cell Preparation: Prepare cells suitable for patch-clamping (e.g., HEK293 cells overexpressing ORAI1/STIM1).
- Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution should contain a Ca2+ chelator (e.g., BAPTA) to passively deplete ER stores and activate I-CRAC.
- Current Recording: Record the development of the inward I-CRAC at a holding potential of -100 mV.
- Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the cell with the test inhibitor at various concentrations.
- Data Acquisition: Record the current amplitude before and after inhibitor application.
- Data Analysis: Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.





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Caption: The workflow for assessing CRAC channel inhibition using patch-clamp electrophysiology.



Conclusion

YM-58483 is a potent and selective inhibitor of ORAI1-mediated store-operated calcium entry, making it a valuable tool for studying the roles of CRAC channels in cellular physiology and disease. While it demonstrates good selectivity over voltage-gated calcium channels, researchers should be aware of its potential effects on other channels, such as TRPM4. For experiments where absolute specificity is critical, it is advisable to use multiple inhibitors with different chemical scaffolds and to perform control experiments to rule out off-target effects. The experimental protocols outlined in this guide provide a framework for rigorously validating the specificity of YM-58483 and other ORAI1 inhibitors in various experimental systems.

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